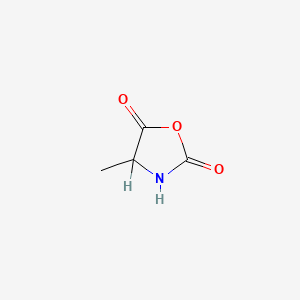

4-Methyloxazolidine-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTETYCNJKAUROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922888 | |

| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30291-41-9, 2224-52-4, 1192-73-0 | |

| Record name | 4-Methyl-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30291-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-4-Methyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030291419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione: Synthesis, Properties, and Polymerization

Introduction

4-Methyloxazolidine-2,5-dione, commonly known in the scientific community as L-Alanine N-carboxyanhydride (L-Ala-NCA), is a heterocyclic organic compound of significant interest in the fields of polymer chemistry and drug development.[1][2] With the CAS number 2224-52-4, this chiral molecule serves as a critical monomer for the synthesis of poly(L-alanine) and various polypeptides through ring-opening polymerization (ROP).[3][4] Its importance is underscored by its application as a key intermediate in the synthesis of pharmaceuticals like Glatiramer acetate, a treatment for multiple sclerosis.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and polymerization of this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

While the systematic IUPAC name is (4S)-4-methyl-1,3-oxazolidine-2,5-dione, it is frequently referred to by a variety of synonyms which are important to recognize in literature and supplier catalogs.[4]

Synonyms:

-

L-Alanine N-carboxyanhydride (L-Ala-NCA)

-

(S)-4-Methyloxazolidine-2,5-dione

-

ALA-NCA

-

H-ALA-NCA

-

N-Carboxy-L-alanine anhydride

The molecular structure consists of a five-membered oxazolidine ring with two carbonyl groups at positions 2 and 5, and a methyl group at position 4, conferring chirality to the molecule.[1][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₄H₅NO₃ | [4] |

| Molecular Weight | 115.09 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 92 °C | [5] |

| Density | 1.296 g/cm³ | [5] |

| Solubility | Very slightly soluble in DMSO (requires heating) | [5] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [5] |

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the reaction of the parent amino acid, L-alanine, with a phosgene equivalent, typically triphosgene, in an anhydrous solvent.[5][6] This method, often referred to as the Fuchs-Farthing method, provides a practical route to this valuable monomer.[5]

Reaction Mechanism

The synthesis proceeds through the formation of an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization with the elimination of hydrogen chloride to yield the N-carboxyanhydride. The use of triphosgene is advantageous as it is a safer, solid alternative to gaseous phosgene.

Caption: Synthesis of this compound from L-Alanine.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of L-Ala-NCA using triphosgene.[5]

Materials:

-

L-Alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Ethyl acetate

-

0.5% Sodium Bicarbonate (NaHCO₃) ice-cold aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (e.g., 53.4 g, 0.180 mol) in dry THF (400.0 mL).

-

Stir the suspension and heat to 60 °C for 2 hours.

-

After the reaction period, continue to bubble nitrogen through the solution for 30 minutes to remove any residual HCl and phosgene.

-

Precipitate the product by adding the reaction solution to n-hexane (1000.0 mL) and store at -20 °C.

-

Remove the supernatant and collect the residue.

-

Dissolve the residue in ethyl acetate (200.0 mL).

-

Wash the organic phase twice with ice-cold water (100.0 mL each) and once with an ice-cold 0.5% NaHCO₃ aqueous solution (100.0 mL).

-

Dry the organic phase over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to obtain the final product, L-Ala NCA.

Yield: Approximately 77.5%.[5]

Chemical Reactivity and Ring-Opening Polymerization (ROP)

The reactivity of this compound is dominated by the strained five-membered ring containing two electrophilic carbonyl carbons (C2 and C5).[1] This makes it susceptible to nucleophilic attack, leading to ring-opening and subsequent polymerization. The ROP of NCAs is a cornerstone for the synthesis of polypeptides.[7]

Mechanisms of Ring-Opening Polymerization

There are two primary mechanisms for the ROP of NCAs: the "amine mechanism" and the "activated monomer mechanism".[1][8]

-

Amine Mechanism (Nucleophilic Attack): This is the most common mechanism when initiated by primary amines.[8] The amine nucleophilically attacks the C5 carbonyl carbon of the NCA, leading to ring opening and the formation of a carbamic acid intermediate. This intermediate then decarboxylates to generate a new terminal amine, which can then attack another NCA monomer, propagating the polymer chain.

Caption: The Amine Mechanism for NCA Polymerization.

-

Activated Monomer Mechanism: This mechanism is favored when using strong, non-nucleophilic bases (e.g., tertiary amines, alkoxides) as initiators.[1] The base deprotonates the N-H bond of the NCA, forming an NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA monomer to initiate and propagate the polymerization.

Caption: The Activated Monomer Mechanism for NCA Polymerization.

Experimental Protocol for ROP of L-Ala-NCA

The following is a general protocol for the primary amine-initiated ROP of L-Ala-NCA to synthesize poly(L-alanine).

Materials:

-

L-Alanine N-carboxyanhydride (L-Ala-NCA)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dioxane)

-

Primary amine initiator (e.g., benzylamine)

-

Anhydrous diethyl ether (for precipitation)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of L-Ala-NCA in anhydrous DMF. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

-

Add the primary amine initiator to the solution via syringe.

-

Stir the reaction mixture at room temperature. The reaction time can vary from hours to days depending on the desired molecular weight and reaction conditions.

-

Monitor the polymerization progress by techniques such as FT-IR (disappearance of the anhydride peaks at ~1850 and 1790 cm⁻¹).

-

Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like anhydrous diethyl ether.

-

Collect the precipitated poly(L-alanine) by filtration or centrifugation.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum.

Characterization

Monomer Characterization (this compound)

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.98 (s, 1H, NH), 4.48 (q, J = 7.0 Hz, 1H, CH), 1.33 (d, J = 7.1 Hz, 3H, CH₃).[9]

-

FT-IR: Characteristic anhydride C=O stretching bands around 1850 cm⁻¹ and 1790 cm⁻¹.

Polymer Characterization (Poly(L-alanine))

-

¹H NMR: The spectrum will show characteristic peaks for the polypeptide backbone and the alanine side chain.

-

FT-IR: Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands, and disappearance of the NCA anhydride peaks. The secondary structure (α-helix vs. β-sheet) can also be inferred from the position of the amide I band.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, Đ) of the polymer.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent moisture-induced polymerization.

Conclusion

This compound is a versatile and indispensable monomer for the synthesis of well-defined polypeptides. A thorough understanding of its properties, synthesis, and polymerization mechanisms is crucial for its effective utilization in research and development. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important compound, enabling the development of novel polypeptide-based materials for a wide range of applications, from drug delivery to advanced biomaterials.

References

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 9. bio-protocol.org [bio-protocol.org]

(S)-4-Methyloxazolidine-2,5-dione chemical structure

An In-Depth Technical Guide to (S)-4-Methyloxazolidine-2,5-dione (L-Alanine N-Carboxyanhydride)

Abstract

(S)-4-Methyloxazolidine-2,5-dione, more commonly known in the field as L-Alanine N-Carboxyanhydride (L-Ala-NCA), is a pivotal heterocyclic organic compound derived from the amino acid L-alanine. As a member of the Leuchs' anhydrides family, this chiral molecule serves as a highly valuable monomer for the synthesis of polypeptides and other enantiomerically pure substances.[1][2] Its high reactivity, driven by the strained anhydride ring, allows for controlled ring-opening polymerization (ROP) to produce poly(L-alanine) and complex block copolymers with tailored properties.[1][3] This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis methodologies, key reactions, and safety protocols associated with L-Ala-NCA, offering field-proven insights for its effective utilization in research and development.

Core Molecular Structure and Physicochemical Properties

(S)-4-Methyloxazolidine-2,5-dione is characterized by a five-membered oxazolidine ring containing two carbonyl groups at positions 2 and 5.[4] The chirality of the molecule is derived from its parent amino acid, L-alanine, conferring the (S)-configuration at the 4-position, which is crucial for the synthesis of stereoregular polypeptides.[4]

Caption: 2D representation of (S)-4-Methyloxazolidine-2,5-dione.

The inherent ring strain of the N-carboxyanhydride (NCA) moiety makes it susceptible to nucleophilic attack, which is the foundational principle of its polymerization. The molecule is a white to off-white crystalline solid that is highly sensitive to moisture, readily hydrolyzing back to L-alanine with the release of carbon dioxide.[1][4]

Table 1: Physicochemical Properties of (S)-4-Methyloxazolidine-2,5-dione

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-methyl-1,3-oxazolidine-2,5-dione | [5] |

| Synonyms | L-Alanine N-Carboxyanhydride, L-Ala-NCA, (S)-4-Methyl-2,5-oxazolidinedione | [2][6] |

| CAS Number | 2224-52-4 | [4][5] |

| Molecular Formula | C₄H₅NO₃ | [2][5] |

| Molecular Weight | 115.09 g/mol | [2][5] |

| Appearance | White to off-white solid/powder | [2][4] |

| Melting Point | ~92 °C | [2][4] |

| Density | ~1.296 g/cm³ | [4][7] |

| Solubility | DMSO (Slightly, Heated) | [2] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [2][8] |

Synthesis of L-Alanine N-Carboxyanhydride

The synthesis of high-purity NCA monomers is paramount for achieving controlled polymerization and high molecular weight polypeptides.[3] Contaminants, particularly electrophilic species or residual acid, can act as unwanted initiators or cause premature chain termination.[3] The most established and direct method involves the phosgenation of the parent amino acid.

Causality Behind Experimental Choices

-

Phosgenating Agent : Gaseous phosgene is highly effective but extremely toxic.[9] A significantly safer and more common laboratory-scale alternative is triphosgene (bis(trichloromethyl) carbonate), a stable solid that generates phosgene in situ.[9] This approach avoids the handling of large quantities of toxic gas while achieving the same chemical transformation.

-

Solvent : Anhydrous tetrahydrofuran (THF) is a common solvent choice. Its ability to dissolve the reactants while remaining inert to the phosgenating agent is critical. The "anhydrous" specification is non-negotiable; NCAs are highly moisture-sensitive, and any water present will lead to immediate hydrolysis of the product.[1]

-

Temperature : The reaction is typically heated (e.g., to 60 °C) to ensure the complete conversion of the amino acid and to facilitate the cyclization step.[2]

-

Purification : Purification is as critical as the synthesis itself. The protocol involves precipitating the crude product in a non-polar solvent like n-hexane to remove soluble impurities. Subsequent washes with ice-cold water and a dilute bicarbonate solution are designed to remove any unreacted starting materials and, most importantly, residual HCl, which can problematically initiate polymerization.[2][3]

Phosgene-Free Alternatives

Concerns over the toxicity of phosgene and its derivatives have driven research into safer synthetic routes. A notable alternative involves the use of propane phosphonic acid anhydride (T3P) with Boc-protected amino acids, which generates non-toxic, easily removable byproducts and proceeds without epimerization.[10][11] Another innovative approach is the photo-on-demand synthesis using chloroform (CHCl₃) as a phosgene precursor under photo-irradiation, offering a light-controlled, convenient method.[9]

Experimental Protocol: Synthesis via Triphosgene

The following protocol is a self-validating system adapted from established methods for producing high-purity L-Ala-NCA.[2]

Step 1: Reaction Setup

-

Flame-dry a three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Allow the flask to cool to room temperature under a steady stream of dry nitrogen.

-

Suspend L-alanine (e.g., 20.0 g, 0.224 mol) and triphosgene (53.4 g, 0.180 mol) in 400 mL of anhydrous THF.

Step 2: Reaction

-

Stir the suspension and heat the mixture to 60 °C.

-

Maintain the temperature and continue stirring for approximately 2 hours. The suspension should gradually become a clear solution as the reaction progresses.

-

After 2 hours, stop heating and bubble dry nitrogen through the solution for 30 minutes to remove any excess phosgene and HCl gas.

Step 3: Product Isolation and Purification

-

Concentrate the reaction mixture under reduced pressure to obtain a crude solid/oil.

-

Precipitate the product by adding the concentrated solution to 1000 mL of cold n-hexane and store at -20 °C to maximize precipitation.

-

Decant the supernatant and collect the solid residue.

-

Dissolve the residue in 200 mL of ethyl acetate.

-

Wash the organic phase twice with 100 mL of ice-cold water and once with 100 mL of an ice-cold 0.5% NaHCO₃ aqueous solution. This step is critical for removing acidic impurities.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, L-Ala-NCA.

Caption: A generalized workflow for the synthesis and purification of L-Ala-NCA.

Core Reactivity and Applications

The primary utility of L-Ala-NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polypeptides.[12] This reaction is a cornerstone of synthetic polymer chemistry for creating advanced biomaterials.

Ring-Opening Polymerization (ROP)

ROP of NCAs is a living polymerization technique, allowing for the synthesis of polymers with controlled molecular weights and narrow dispersities. The polymerization can be initiated by various nucleophiles, most commonly primary amines.[2]

Mechanism:

-

Initiation : A nucleophile (e.g., a primary amine, R-NH₂) attacks the C5 carbonyl carbon of the NCA ring.

-

Ring-Opening : The ring opens to form a carbamate intermediate.

-

Decarboxylation : The unstable carbamate rapidly loses a molecule of CO₂, generating a new terminal amine group.

-

Propagation : This new amine group then acts as a nucleophile, attacking another NCA monomer and propagating the polymer chain.

This process repeats, adding one amino acid residue per cycle and releasing one molecule of CO₂. The result is a synthetic polypeptide with a protein-like backbone.[12]

Caption: Simplified schematic of the NCA ring-opening polymerization mechanism.

Applications in Drug Development and Materials Science

The polypeptides synthesized from L-Ala-NCA and other NCAs have a wide array of applications:

-

Drug Delivery : As building blocks for creating amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating therapeutic agents.[9]

-

Tissue Engineering : Forming biocompatible and biodegradable scaffolds that can support cell growth.[9]

-

Pharmaceuticals : L-Ala-NCA is a key intermediate in the synthesis of peptide-based drugs like Glatiramer Acetate (Copaxone®), a random co-polypeptide used to treat multiple sclerosis.[6][13]

-

Chiral Synthesis : It serves as a chiral building block for the synthesis of other complex, enantiomerically pure organic molecules.[2]

Safety, Handling, and Storage

As a highly reactive chemical, proper handling of (S)-4-Methyloxazolidine-2,5-dione is essential for both experimental success and personal safety.

-

Hazards : The compound is classified as a skin, eye, and respiratory irritant. It can be harmful if swallowed or inhaled.[5] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Handling : All manipulations should be performed in a well-ventilated fume hood.[14][15] Personal protective equipment (PPE), including safety goggles, a lab coat, and compatible chemical-resistant gloves, is mandatory.[14] Avoid creating dust and ensure all equipment is dry to prevent hydrolysis.[15]

-

Storage : Due to its moisture and thermal sensitivity, L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8] For long-term stability, it should be kept in a freezer at or below -20°C.[2][8] Before use, the container should be allowed to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid when opened.[14]

Conclusion

(S)-4-Methyloxazolidine-2,5-dione is more than a simple derivative of L-alanine; it is a powerful and versatile monomer that bridges the gap between fundamental organic chemistry and advanced materials science. Its ability to undergo controlled ring-opening polymerization provides a direct and efficient route to synthetic polypeptides, enabling researchers to design and create novel biomaterials for a host of applications, from targeted drug delivery to regenerative medicine. A thorough understanding of its synthesis, purification, and handling is the critical foundation for harnessing its full potential in the laboratory and beyond.

References

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. innospk.com [innospk.com]

- 5. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ala-NCA | PMC Isochem [pmcisochem.fr]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2224-52-4|(S)-4-Methyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 9. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of α-Amino Acid N-Carboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. biosynth.com [biosynth.com]

- 15. angenechemical.com [angenechemical.com]

Discovery and history of oxazolidine-2,5-diones

An In-Depth Technical Guide to the Discovery and History of Oxazolidine-2,5-diones

Abstract

Oxazolidine-2,5-diones, more commonly known in the field of polymer chemistry as α-amino acid N-carboxyanhydrides (NCAs), represent a cornerstone in the synthesis of polypeptides and advanced biomaterials. First discovered in the early 20th century, these highly reactive heterocyclic compounds have transitioned from a laboratory curiosity to an indispensable tool for chemists and materials scientists. This guide provides a comprehensive overview of the seminal discovery of NCAs, the evolution of their synthetic methodologies, and their pivotal role in the development of synthetic polypeptides. It further contextualizes oxazolidine-2,5-diones within the broader family of oxazolidinone scaffolds, including the medicinally significant 2,4-oxazolidinediones and 2-oxazolidinones, to provide a complete historical and chemical perspective for researchers and drug development professionals.

The Foundational Discovery: Hermann Leuchs and the Birth of NCAs

The journey of oxazolidine-2,5-diones began in 1906 with the pioneering work of German chemist Hermann Leuchs.[1][2] In a series of seminal publications, Leuchs reported the first synthesis of these compounds, which he aptly named N-carboxyanhydrides.[1] Today, they are often referred to as "Leuchs' anhydrides" in his honor.[3]

Leuchs's initial approach was elegant yet demanding. He prepared N-alkoxycarbonyl (e.g., ethoxycarbonyl or methoxycarbonyl) amino acid chlorides and subjected them to heating under a vacuum at temperatures between 50-70 °C.[1][3] This thermal treatment induced an intramolecular cyclization, eliminating an alkyl halide to yield the desired NCA.

Causality in Leuchs's Method: The brilliance of this method lies in the clever design of the starting material. The N-alkoxycarbonyl group served as a precursor to the N-carboxy portion of the anhydride, while the acid chloride provided the necessary reactivity for the ring-closure reaction. The application of heat and vacuum was critical to drive the reaction forward by removing the volatile alkyl halide byproduct, thereby favoring the formation of the cyclic product. However, the relatively high temperatures required were a significant drawback, often leading to the decomposition of the sensitive NCA products, a challenge that would be addressed by later chemists.[3]

Below is a diagram of the general structure of an α-amino acid N-carboxyanhydride (oxazolidine-2,5-dione).

References

- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-Methyloxazolidine-2,5-dione (CAS: 2224-52-4): Synthesis, Polymerization, and Applications

This guide provides a comprehensive technical overview of (S)-4-Methyloxazolidine-2,5-dione, also widely known as L-Alanine N-carboxyanhydride (L-Ala-NCA). Intended for researchers, scientists, and professionals in drug development and polymer chemistry, this document delves into the critical aspects of its synthesis, physicochemical properties, polymerization, and applications, with a focus on the underlying scientific principles and practical experimental considerations.

Introduction to (S)-4-Methyloxazolidine-2,5-dione

(S)-4-Methyloxazolidine-2,5-dione (L-Ala-NCA) is a heterocyclic organic compound derived from the amino acid L-alanine.[1][2] It belongs to the class of N-carboxyanhydrides (NCAs), which are pivotal monomers for the synthesis of polypeptides via ring-opening polymerization (ROP).[3] The chirality of L-Ala-NCA, inherited from L-alanine, makes it an invaluable building block for creating enantiomerically pure polypeptides with defined secondary structures, such as alpha-helices and beta-sheets.[1][4] These structures are fundamental to the functionality of the resulting biomaterials, influencing their physical properties and biological interactions. The primary significance of L-Ala-NCA lies in its ability to polymerize into poly-L-alanine, a hydrophobic polypeptide with applications in biomaterials and as a component in more complex block copolymers for drug delivery.[5][6]

Physicochemical Properties

Understanding the fundamental properties of L-Ala-NCA is crucial for its proper handling, storage, and application in synthesis. This white to off-white crystalline solid is sensitive to moisture and should be handled under an inert atmosphere to prevent premature polymerization or hydrolysis.[2][7]

| Property | Value | Source(s) |

| CAS Number | 2224-52-4 | [8] |

| Molecular Formula | C₄H₅NO₃ | [8] |

| Molecular Weight | 115.09 g/mol | [8] |

| Melting Point | 92 °C | [2][3] |

| Density | 1.296 g/cm³ | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in DMSO (with slight heating), Tetrahydrofuran (THF), Dichloromethane (DCM), Dioxane.[3][9] | |

| Storage Conditions | Inert atmosphere, store in freezer under -20°C.[3] |

Synthesis of (S)-4-Methyloxazolidine-2,5-dione

The most prevalent and effective method for synthesizing L-Ala-NCA is the Fuchs-Farthing method, which involves the phosgenation of L-alanine.[3][10] For safety and ease of handling, phosgene is often generated in situ from its solid and less hazardous precursor, triphosgene (bis(trichloromethyl) carbonate).[7] The purity of the resulting NCA is paramount, as impurities can interfere with the controlled nature of the subsequent polymerization.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Ala-NCA.

Detailed Synthesis Protocol

This protocol is a synthesized representation based on established literature procedures.[3][7]

Materials:

-

L-Alanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Hexane

-

Ethyl Acetate

-

Ice-cold deionized water

-

Ice-cold 0.5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Schlenk line or glovebox for handling moisture-sensitive reagents

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under a positive pressure of inert gas, suspend L-alanine (e.g., 20.0 g, 0.224 mol) in anhydrous THF (400 mL).[3]

-

Addition of Phosgenating Agent: While stirring, heat the suspension to 60 °C. Dissolve triphosgene (e.g., 53.4 g, 0.180 mol, providing a molar excess of phosgene equivalents) in anhydrous THF and add it dropwise to the heated suspension over a period of time.[3] The use of a scavenger like α-pinene can be employed to neutralize the evolved HCl, which can otherwise form hydrochloride salts with the starting amino acid and hinder the reaction.[12][13]

-

Reaction Monitoring: Continue stirring at 60 °C for approximately 2-3 hours. The reaction mixture should become a clear solution, indicating the completion of the reaction.[3]

-

Initial Purification (Precipitation): After cooling the reaction mixture, reduce the volume of THF under vacuum. Add the concentrated solution to a larger volume of n-hexane to precipitate the crude L-Ala-NCA.[3]

-

Washing: The crude product is then redissolved in a suitable solvent like ethyl acetate. This organic solution is washed sequentially with ice-cold water and ice-cold 0.5% NaHCO₃ solution to remove any remaining HCl and unreacted amino acid hydrochloride.[3][14] This step is critical despite the water sensitivity of NCAs and must be performed quickly at low temperatures.

-

Drying and Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the L-Ala-NCA product.

-

Final Purification: For high-purity applications, the product should be recrystallized from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane). Flash column chromatography on silica gel has also been reported as an effective purification method.[15][16]

-

Storage: The final product must be stored under an inert atmosphere at -20°C or below to prevent degradation.[3]

Reactivity and Ring-Opening Polymerization (ROP)

The cornerstone of L-Ala-NCA's utility is its ability to undergo ring-opening polymerization to form poly-L-alanine. This reaction proceeds with the loss of carbon dioxide.[5] The polymerization can be initiated by various nucleophiles, with primary amines being the most common for achieving controlled polymerization.[5][17]

Mechanism of Primary Amine-Initiated ROP

The polymerization initiated by a primary amine (R-NH₂) proceeds via the "normal amine mechanism" (NAM).[18][19]

Initiation: The primary amine initiator nucleophilically attacks the C5 carbonyl carbon of the NCA ring. This is followed by ring-opening and decarboxylation to form an amino-amide dimer.[1]

Propagation: The newly formed terminal amine group of the growing polymer chain then acts as the nucleophile, attacking the C5 carbonyl of the next NCA monomer, thus propagating the chain.[1] This step-wise addition allows for the control of the polymer's molecular weight by adjusting the monomer-to-initiator ratio.

ROP Mechanism Diagram

Caption: Mechanism of primary amine-initiated ROP of L-Ala-NCA.

Experimental Protocol for ROP of L-Ala-NCA

Causality of Choices:

-

Solvent: A dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is used to dissolve the monomer and initiator without participating in the reaction.[9] The choice of solvent can influence the secondary structure of the resulting polypeptide.

-

Initiator: A primary amine, such as n-hexylamine or benzylamine, is chosen as it is more nucleophilic than basic, favoring the controlled "normal amine mechanism".[5][9] The molecular weight of the resulting polymer is theoretically determined by the initial monomer-to-initiator (M/I) ratio.

-

Anhydrous Conditions: The reaction is highly sensitive to water, which can act as a competing initiator, leading to poorly controlled polymerization and a broader molecular weight distribution. Therefore, all reagents and glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere.[5]

Procedure:

-

Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Ala-NCA in the chosen anhydrous solvent (e.g., DMF).

-

Initiation: Add the calculated amount of the primary amine initiator (based on the target M/I ratio) to the stirred solution of the monomer.

-

Polymerization: Allow the reaction to proceed at room temperature for a specified time (can range from hours to days depending on the desired conversion and M/I ratio). The polymerization can be monitored by techniques such as FT-IR by observing the disappearance of the anhydride peaks of the NCA.

-

Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by precipitating the polymer in a non-solvent, such as methanol or diethyl ether.

-

Purification: The precipitated poly-L-alanine is collected by filtration or centrifugation, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Controlling Polymer Properties

The properties of the resulting poly-L-alanine, such as molecular weight and polydispersity, are influenced by several factors:

| Parameter | Effect on Polymer Properties | Rationale |

| Monomer-to-Initiator (M/I) Ratio | Directly influences the degree of polymerization (DP) and thus the molecular weight. A higher M/I ratio leads to a higher molecular weight. | Each initiator molecule starts one polymer chain. |

| Monomer Purity | High purity is crucial for achieving a narrow polydispersity index (PDI) and predictable molecular weights. Impurities can act as unwanted initiators or terminating agents.[11] | Uncontrolled initiation or termination leads to a broad distribution of chain lengths. |

| Reaction Temperature | Lower temperatures can reduce the rate of side reactions, leading to better control over the polymerization and a higher percentage of "living" chains.[18] | Side reactions, such as termination, often have higher activation energies than the propagation step. |

| Solvent Choice | Can affect the solubility of the growing polymer chain and its secondary structure (α-helix vs. β-sheet), which in turn can influence the accessibility of the reactive chain end.[9] | In some solvents, aggregation of growing chains with β-sheet structures can hinder further monomer addition. |

Applications

The primary application of (S)-4-Methyloxazolidine-2,5-dione is as a monomer for the synthesis of poly-L-alanine and related polypeptides. These materials have several applications in the biomedical field:

-

Biomaterials: Poly-L-alanine's hydrophobicity and ability to form defined secondary structures make it a component in the design of scaffolds for tissue engineering and other biomaterials.[6]

-

Drug Delivery: It is often used as a hydrophobic block in amphiphilic block copolymers (e.g., with polyethylene glycol, PEG). These copolymers can self-assemble into micelles or other nanostructures that can encapsulate and deliver hydrophobic drugs.[20]

-

Pharmaceutical Intermediates: L-Ala-NCA is a key intermediate in the synthesis of more complex polypeptide-based drugs. For example, it is used in the preparation of Glatiramer Acetate, a random polymer of four amino acids used to treat multiple sclerosis.[1][7]

Safety and Handling

(S)-4-Methyloxazolidine-2,5-dione is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Handling: Use in a well-ventilated area or in a fume hood. Avoid dust formation. Avoid breathing dust, vapors, mist, or gas.[7]

-

Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat. For operations that may generate dust, a particle respirator is recommended.

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

-

-

Incompatibility: Highly sensitive to moisture. Reacts with water and other protic substances.

Conclusion

(S)-4-Methyloxazolidine-2,5-dione is a fundamental monomer in the field of polypeptide synthesis. A thorough understanding of its synthesis, purification, and the nuances of its ring-opening polymerization is essential for researchers aiming to create well-defined polypeptide-based materials for advanced applications in medicine and materials science. The control over monomer purity and polymerization conditions directly translates to control over the final polymer's structure and function, underscoring the importance of the detailed protocols and principles outlined in this guide.

References

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 6. Poly(alanine): Structure and Stability of the D and L-Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 8. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. US20020082431A1 - Process for the preparation of N-carboxyanhydrides - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Polymerization of DL-alanine NCA and L-alanine NCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. materials.uoi.gr [materials.uoi.gr]

- 19. researchgate.net [researchgate.net]

- 20. Incorporation of d-alanine into poly(ethylene glycol) and l-poly(alanine-co-phenylalanine) block copolymers affects their nanoassemblies and enzymatic degradation - Soft Matter (RSC Publishing) [pubs.rsc.org]

Physical and chemical properties of L-Ala-NCA

An In-Depth Technical Guide to the Physical and Chemical Properties of L-Alanine N-Carboxyanhydride (L-Ala-NCA)

Introduction

L-Alanine N-Carboxyanhydride (L-Ala-NCA), also known as (S)-4-Methyloxazolidine-2,5-dione, is a pivotal cyclic monomer derived from the amino acid L-alanine.[1][] Its significance in modern polymer chemistry and pharmaceutical science cannot be overstated. As a highly reactive building block, L-Ala-NCA is fundamental to the synthesis of poly(L-alanine) and various copolypeptides through Ring-Opening Polymerization (ROP).[3][4] These synthetic polypeptides are biomimetic materials with profound applications in drug delivery, tissue engineering, and as pharmaceutical intermediates.[5][6][7] For instance, L-Ala-NCA is one of the four essential monomers used to produce Glatiramer Acetate, a drug for treating multiple sclerosis.[1][8][9]

The high reactivity that makes L-Ala-NCA so valuable also renders it sensitive to environmental conditions, particularly moisture and temperature.[8][9] A thorough understanding of its physicochemical properties, synthesis protocols, and handling requirements is therefore critical for researchers and drug development professionals to achieve reproducible, high-quality results. This guide provides a comprehensive overview, grounded in established scientific principles and field-proven insights, to empower scientists in leveraging the full potential of this versatile monomer.

Physicochemical and Structural Properties

The foundational properties of L-Ala-NCA dictate its behavior in storage, handling, and chemical reactions. Its chiral center, inherited from L-alanine, is crucial for producing enantiomerically pure polypeptides, a vital requirement for safe and effective pharmaceuticals.[1]

Core Properties

A summary of the key physical and chemical properties of L-Ala-NCA is presented below.

| Property | Value | Source(s) |

| Chemical Name | (S)-4-Methyloxazolidine-2,5-dione | [1][] |

| Synonyms | L-Ala-NCA, N-Carboxy-L-alanine anhydride | [10][11] |

| Molecular Formula | C₄H₅NO₃ | [] |

| Molecular Weight | 115.09 g/mol | [] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 89 - 91 °C | [12] |

| Solubility | Soluble in anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile.[12][13][14][15] Limited solubility in less polar solvents. |

Chemical Structure

The structure of L-Ala-NCA features a five-membered oxazolidine-2,5-dione ring with a methyl group at the 4-position, conferring its chirality.[1] This strained ring system is key to its reactivity in ring-opening polymerization.

Caption: Chemical structure of L-Ala-NCA.

Synthesis and Purification

The synthesis of high-purity L-Ala-NCA is paramount, as impurities can interfere with polymerization and affect the quality of the final polypeptide product.[9] The most common laboratory and industrial method involves the cyclization of L-alanine using a phosgene equivalent.

Synthesis via Triphosgene (Fuchs-Farthing Method)

Causality: Historically, highly toxic phosgene gas was used. For safety and ease of handling, solid triphosgene is now the reagent of choice.[9] The reaction proceeds by converting the amino acid into an N-carbonyl chloride intermediate, which rapidly cyclizes to form the NCA ring, releasing hydrogen chloride (HCl) as a byproduct. The choice of solvent is critical; it must be anhydrous to prevent premature, moisture-induced polymerization of the NCA product.[9] Tetrahydrofuran (THF) is commonly used.

Protocol Validation: A critical control point is the efficient removal of the HCl byproduct. If left in the reaction mixture, HCl can catalyze the decomposition of the NCA monomer.[7] This is often achieved by conducting the reaction under a flow of inert gas (like nitrogen or argon) to carry the HCl away or by using an HCl scavenger.[7][9]

Detailed Experimental Protocol:

-

Preparation: Dry L-alanine (particle size < 200 microns is recommended for better reactivity) under vacuum.[9] Set up a flame-dried, three-neck round-bottom flask equipped with a condenser, a mechanical stirrer, and a nitrogen inlet/outlet.

-

Reaction Setup: Suspend the dried L-alanine in anhydrous THF (moisture content < 0.01%) under a positive pressure of nitrogen.[9][16]

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.4 equivalents relative to L-alanine) in anhydrous THF. Add this solution dropwise to the stirred L-alanine suspension at a controlled temperature, typically around 40-50 °C.

-

Reaction: Maintain the reaction at reflux until the suspension becomes a clear solution (typically 2-4 hours), indicating the consumption of L-alanine. The liberated HCl gas should be neutralized through a scrubber containing an alkaline solution.[9]

-

Purification (Crystallization):

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Add a non-polar solvent like hexane to the concentrate to induce crystallization.[9]

-

Cool the mixture to 0-5 °C to maximize the yield of crystalline L-Ala-NCA.

-

Filter the white crystalline product under a nitrogen atmosphere, wash with cold hexane, and dry under high vacuum.[9]

-

Caption: General workflow for the synthesis of L-Ala-NCA.

Stability, Storage, and Handling

Trustworthiness: The purity and polymerizability of L-Ala-NCA are directly tied to its handling and storage. The monomer is highly susceptible to hydrolysis from atmospheric moisture and can undergo thermal or moisture-initiated polymerization.[8][17] Any contamination with nucleophilic species can also initiate unwanted polymerization.[17]

-

Storage: L-Ala-NCA must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures, typically -15 °C to -20 °C, to minimize degradation and spontaneous polymerization.[9][10]

-

Handling:

-

Before opening, the container must be allowed to warm to room temperature (this can take several hours for larger quantities) to prevent condensation of atmospheric moisture onto the cold solid.[17]

-

All handling, weighing, and dispensing must be performed under a strict inert atmosphere, for example, inside a glovebox.[17]

-

It is highly recommended to use the entire contents of a package at once. If partial use is unavoidable, the container must be purged with inert gas, resealed tightly, and returned to cold storage immediately.[17]

-

Ring-Opening Polymerization (ROP)

The defining chemical property of L-Ala-NCA is its ability to undergo Ring-Opening Polymerization (ROP) to form polypeptides. This process is the most efficient method for preparing high molecular weight synthetic polypeptides.[18]

The Normal Amine Mechanism (NAM)

Expertise: While several mechanisms can occur, the most controlled and widely utilized is the Normal Amine Mechanism (NAM).[18][19] This pathway is initiated by a nucleophile, typically a primary amine. The process involves the nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of an unstable carbamic acid intermediate, which then rapidly decarboxylates (loses CO₂) to yield an amino-amide dimer with a new primary amine terminus. This new amine terminus then propagates the polymerization by attacking another NCA monomer.

Self-Validation: The living nature of a well-controlled ROP allows for the synthesis of polypeptides with predictable molecular weights (determined by the monomer-to-initiator ratio, M/I) and narrow molecular weight distributions.[19] This control is essential for creating well-defined block copolymers for advanced applications.

Caption: The Normal Amine Mechanism (NAM) for ROP of L-Ala-NCA.

Experimental Protocol: Amine-Initiated ROP

-

Preparation: In a glovebox, add the calculated amount of L-Ala-NCA to a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Dissolve the L-Ala-NCA in an anhydrous solvent (e.g., DMF).[12]

-

Initiation: Prepare a stock solution of the primary amine initiator (e.g., benzylamine) in the same anhydrous solvent. Inject the required volume of the initiator solution into the stirring monomer solution to achieve the desired M/I ratio.

-

Polymerization: Allow the reaction to stir at room temperature under an inert atmosphere for the required time (from hours to days, depending on the M/I ratio and desired conversion).[12][14] The progress can be monitored by techniques like FTIR by observing the disappearance of the anhydride peaks.[20]

-

Termination & Isolation: Once the desired conversion is reached, precipitate the polymer by adding the reaction mixture to a non-solvent, such as cold diethyl ether.[12]

-

Purification: Isolate the polymer precipitate by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the final polypeptide product under high vacuum.

Key Applications in Research and Drug Development

The utility of L-Ala-NCA stems directly from the properties of the poly-L-alanine and related copolymers it produces. These polypeptides are biodegradable and can be designed with specific architectures.[4]

-

Pharmaceutical Intermediates: L-Ala-NCA is a critical starting material for the synthesis of complex peptide-based drugs. Its most notable use is in the random copolymerization with three other NCAs to produce Glatiramer Acetate.[1][8]

-

Drug Delivery: Polypeptides synthesized from L-Ala-NCA can self-assemble into nanoparticles or micelles, which serve as carriers for delivering therapeutic agents like anticancer drugs.[5][21] The biodegradable nature of the polypeptide backbone allows for the controlled release of the encapsulated cargo.[21]

-

Tissue Engineering: Poly(L-alanine) and its copolymers can be fabricated into scaffolds for tissue engineering. These materials provide a supportive microenvironment for cell growth and have shown promise in applications like vascular tissue engineering.[6]

Analytical Characterization

Confirming the identity and purity of L-Ala-NCA before use is a non-negotiable step for reproducible polymerization.

-

¹H NMR Spectroscopy: Proton NMR is used to confirm the chemical structure. For L-Ala-NCA in CDCl₃, characteristic peaks include a broad singlet for the NH proton (~6.2 ppm), a quartet for the α-CH proton (~4.4 ppm), and a doublet for the CH₃ protons (~1.6 ppm).[13] In DMSO-d₆, these peaks shift to approximately 9.0 ppm (NH), 4.5 ppm (αCH), and 1.3 ppm (CH₃).[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is invaluable for identifying the characteristic anhydride functional group and for monitoring the progress of polymerization. L-Ala-NCA exhibits two strong carbonyl (C=O) stretching bands characteristic of a cyclic anhydride, typically around 1850 cm⁻¹ and 1780 cm⁻¹.[7][22] During polymerization, these peaks disappear as the amide I band of the polypeptide backbone emerges around 1650 cm⁻¹.[22]

-

Melting Point: A sharp melting point within the expected range (e.g., 89-91 °C) is a good indicator of high purity.[12] Broadening of the melting range often suggests the presence of impurities or partial degradation.

References

- 1. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 6. Fibrous biodegradable l-alanine-based scaffolds for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmcisochem.fr [pmcisochem.fr]

- 9. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 10. biosynth.com [biosynth.com]

- 11. Ala-NCA | PMC Isochem [pmcisochem.fr]

- 12. rsc.org [rsc.org]

- 13. Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 20. Enhanced rate of sarcosine N-carboxyanhydride polymerisation from a lysine dendrimer macroinitiator driven by neighbouring H-bonding effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Chirality of 4-Methyloxazolidine-2,5-dione

An In-Depth Technical Guide to the

Abstract

4-Methyloxazolidine-2,5-dione, an N-carboxyanhydride (NCA) derived from the amino acid alanine, is a cornerstone monomer in the synthesis of advanced polypeptides and chiral pharmaceuticals. Its utility is intrinsically linked to its stereochemistry, as the chirality of the monomer unit dictates the secondary structure and biological activity of the resulting polymer. This guide provides a comprehensive technical overview of the chirality of this compound, covering stereoselective synthesis, principles of chiral separation, advanced analytical techniques for characterization, and the implications for stereospecific polymerization. Detailed experimental protocols and in-depth explanations of the underlying causality are provided to equip researchers with the practical and theoretical knowledge required for its effective application.

Introduction: The Stereochemical Significance of this compound

This compound, commonly known as alanine N-carboxyanhydride (Ala-NCA), is a heterocyclic compound featuring a chiral center at the C4 position, which is directly derived from the α-carbon of alanine.[1][2] This single stereocenter means the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (S)-4-methyloxazolidine-2,5-dione and (R)-4-methyloxazolidine-2,5-dione.[1][3]

The (S)-enantiomer is derived from L-alanine, while the (R)-enantiomer is derived from D-alanine.[2][4] This stereochemical integrity is of paramount importance in the field of polymer chemistry and drug development. The ring-opening polymerization (ROP) of enantiopure NCAs is the primary method for producing synthetic polypeptides with controlled secondary structures, such as α-helices.[5][6] The stereochemical purity of the monomer directly translates to the tacticity of the polymer, which in turn governs its folding, material properties, and biological interactions. For instance, Glatiramer acetate, a random polymer of four amino acids used in treating multiple sclerosis, relies on the polymerization of the corresponding L-amino acid NCAs.[7]

This guide will dissect the critical aspects of Ala-NCA's chirality, from its synthesis to its ultimate application in creating stereoregular polymers.

Stereoselective Synthesis and Purification

The most common and practical method for synthesizing enantiopure this compound involves the direct phosgenation of the corresponding unprotected amino acid.[8] The use of triphosgene, a solid and safer alternative to phosgene gas, has made this process more accessible and scalable for commercial production.[4][7]

The core principle of this synthesis is the preservation of the starting amino acid's stereochemistry. The reaction proceeds via a mechanism that does not involve the breaking of bonds at the chiral α-carbon, thus ensuring retention of configuration.

Protocol 1: Synthesis of (S)-4-Methyloxazolidine-2,5-dione

This protocol is adapted from the well-established Fuchs-Farthing method using triphosgene.[4]

Objective: To synthesize (S)-4-methyloxazolidine-2,5-dione (L-Ala-NCA) from L-alanine.

Materials:

-

L-alanine (reagent grade, dried)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Anhydrous ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice-cold deionized water

-

Ice-cold 0.5% Sodium Bicarbonate (NaHCO₃) solution

-

Flame-dried, three-neck round-bottom flask with reflux condenser, nitrogen inlet, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, suspend L-alanine (e.g., 20.0 g, 0.224 mol) in 400 mL of anhydrous THF.

-

Reagent Addition: Carefully add triphosgene (e.g., 53.4 g, 0.180 mol) to the suspension. Causality Note: Triphosgene serves as the phosgene source for the cyclization reaction. Adding it to the suspension ensures it is readily available as the amino acid slowly dissolves.

-

Reaction: Stir the mixture at 60 °C for approximately 2 hours. The suspension will gradually become a clear solution as the reaction progresses.

-

Nitrogen Purge: After the reaction is complete, bubble nitrogen gas through the solution for 30 minutes to remove any residual HCl and phosgene.

-

Precipitation: Precipitate the crude product by pouring the reaction solution into 1000 mL of cold n-hexane. Store at -20 °C to maximize precipitation. Causality Note: The NCA is soluble in THF but poorly soluble in hexane, allowing for its isolation from reaction byproducts.

-

Purification (Workup): a. Decant the supernatant. Collect the solid residue and dissolve it in 200 mL of ethyl acetate. b. Wash the ethyl acetate solution twice with 100 mL portions of ice-cold water and once with 100 mL of ice-cold 0.5% NaHCO₃ solution. Causality Note: The water washes remove any unreacted amino acid or salts, while the mild bicarbonate wash neutralizes any remaining acidic impurities without causing significant hydrolysis of the NCA ring. c. Dry the organic phase over anhydrous MgSO₄.

-

Isolation: Filter the solution and evaporate the solvent under reduced pressure to yield the pure (S)-4-methyloxazolidine-2,5-dione as a white solid.[4]

Below is a diagram illustrating the synthesis and purification workflow.

Caption: Workflow for the synthesis of (S)-4-Methyloxazolidine-2,5-dione.

Analytical Techniques for Chiral Characterization

Confirming the enantiomeric purity and absolute configuration of this compound is critical. A multi-faceted approach combining chiroptical, chromatographic, and spectroscopic methods provides a self-validating system for characterization.

Chiroptical Methods: Polarimetry

Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[9] The direction and magnitude of this rotation are characteristic of the enantiomer.

-

(S)-4-Methyloxazolidine-2,5-dione is dextrorotatory (+).

-

(R)-4-Methyloxazolidine-2,5-dione is levorotatory (-).

The specific rotation ([α]) is a standardized value. For a pure enantiomer, the observed rotation is maximal. For a racemic (50:50) mixture, the net rotation is zero. The enantiomeric excess (% ee) can be estimated using the formula: % ee = ([α]observed / [α]pure) * 100

Table 1: Physicochemical and Chiroptical Properties of this compound Enantiomers

| Property | (S)-enantiomer (L-Ala-NCA) | (R)-enantiomer (D-Ala-NCA) | Reference(s) |

|---|---|---|---|

| CAS Number | 2224-52-4 | 4829-14-5 | [1][2] |

| Molecular Formula | C₄H₅NO₃ | C₄H₅NO₃ | [2][4] |

| Molecular Weight | 115.09 g/mol | 115.09 g/mol | [2][4] |

| Melting Point | 92 °C | Not specified, expected to be identical | [4] |

| Specific Rotation [α] | +5.13° (c=6.4, dioxane) | -5.13° (c=6.4, dioxane) (inferred) |[4] |

Chromatographic Methods: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining enantiomeric excess. Chiral separation can be achieved via two primary strategies:

-

Direct Separation: Using a chiral stationary phase (CSP). The enantiomers interact differently with the chiral environment of the column, leading to different retention times.

-

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[10] Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C8 or C18).[11] For example, reacting a racemic Ala-NCA sample with an enantiopure amine would yield two diastereomeric products separable by standard HPLC.

Caption: Principle of chiral derivatization for indirect HPLC analysis.

Protocol 2: Determination of % ee by HPLC via Derivatization

Objective: To determine the enantiomeric excess of an Ala-NCA sample.

Procedure:

-

Derivatization: React a known quantity of the Ala-NCA sample with an enantiopure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent like acetone or THF. The reaction is typically rapid.[10]

-

Sample Preparation: Once the reaction is complete, dilute the sample in the mobile phase for HPLC analysis.

-

HPLC Analysis:

-

Column: Standard octadecylsilane (C18) or octylsilane (C8) column.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile/acetate buffer).[10]

-

Detection: UV detector set to a wavelength where the derivative absorbs (e.g., 254 nm if the derivatizing agent has a chromophore).

-

-

Data Analysis: Integrate the peak areas of the two resulting diastereomers. The enantiomeric excess is calculated as: % ee = (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100

Spectroscopic Methods: Chiral NMR

Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently "blind" to chirality, as enantiomers are isochronous (have identical chemical shifts) in an achiral solvent.[12][13] However, NMR can be a powerful tool for chiral discrimination when a chiral environment is introduced. This is achieved by adding:

-

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to small but measurable differences in their chemical shifts.

-

Chiral Derivatizing Agents (CDAs): As with HPLC, covalent bonding to a chiral agent forms stable diastereomers, which will exhibit distinct signals in the NMR spectrum.[14]

This technique is particularly useful for confirming the identity of the major enantiomer and for providing structural information about the diastereomeric complexes.

Application: Stereospecific Ring-Opening Polymerization (ROP)

The primary application driving the need for enantiopure this compound is the synthesis of isotactic polypeptides. The ROP of NCAs proceeds via nucleophilic attack on the C5 carbonyl, followed by ring-opening and decarboxylation, which links the amino acid units into a polymer chain.[8][15]

-

Polymerization of (S)-Ala-NCA exclusively yields poly-L-alanine.

-

Polymerization of (R)-Ala-NCA exclusively yields poly-D-alanine.

-

Polymerization of racemic Ala-NCA yields atactic poly-alanine, with a random sequence of L- and D-isomers.

The stereoregularity of the resulting polypeptide is essential for its ability to form stable secondary structures like the α-helix, which is critical for its function in biomaterials, drug delivery systems, and as a chiral catalyst.[5][16]

Caption: Stereospecific ROP of (S)-Ala-NCA to form isotactic poly-L-alanine.

Conclusion

The chirality of this compound is not merely a structural feature but the defining characteristic that enables its most significant applications. For researchers in drug development and materials science, a rigorous understanding and control of its stereochemistry are non-negotiable. This guide has outlined the essential framework for its stereoselective synthesis, purification, and comprehensive chiral analysis. By employing a combination of validated protocols for synthesis and a multi-pronged analytical strategy (polarimetry, chiral chromatography, and NMR), scientists can ensure the stereochemical integrity of their Ala-NCA, paving the way for the creation of well-defined, functional polypeptides and chiral molecules with high precision and confidence.

References

- 1. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 2759968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (S)-4-Methyl-2,5-oxazolidonedione | 2224-52-4 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 8. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 9. s4science.at [s4science.at]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 16. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methyloxazolidine-2,5-dione, a critical building block in modern synthetic chemistry. Known commonly as L-alanine N-carboxyanhydride (L-Ala-NCA), this heterocyclic compound is a cornerstone for the synthesis of polypeptides and other advanced biomaterials.[1][2] Its purity, which is paramount for controlled polymerization, is rigorously assessed through a combination of spectroscopic techniques.[3] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the characterization of this important molecule.

The molecular structure of this compound, derived from the amino acid L-alanine, presents a chiral center and a strained five-membered ring containing two carbonyl groups. These features give rise to a unique spectroscopic fingerprint that is essential for its identification and quality control.

Infrared (IR) Spectroscopy: Probing the Anhydride Bonds

Infrared spectroscopy is a powerful and rapid technique for confirming the successful synthesis of this compound by identifying its key functional groups. The most prominent features in the IR spectrum of N-carboxyanhydrides (NCAs) are the two distinct carbonyl (C=O) stretching vibrations of the anhydride moiety. The strained nature of the five-membered ring influences the position of these bands.

Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| ~1850 - 1820 | Asymmetric C=O Stretch | Strong |

| ~1790 - 1760 | Symmetric C=O Stretch | Strong |

| ~3300 - 3200 | N-H Stretch | Medium |

| ~2980 - 2900 | C-H Stretch (Aliphatic) | Medium |

Interpretation and Experimental Causality:

The presence of two strong carbonyl absorption bands is a definitive indicator of the formation of the N-carboxyanhydride ring. The splitting of the carbonyl signal into symmetric and asymmetric stretches is a classic characteristic of anhydride systems. The exact positions of these bands can be influenced by the solvent and the physical state of the sample (solid-state vs. solution). The N-H stretching band is also a key feature, distinguishing it from N-substituted derivatives. The absence of a broad carboxylic acid O-H stretch (typically around 3300-2500 cm⁻¹) from the starting L-alanine is a crucial indicator of a complete reaction.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

-

Data Processing: The resulting spectrum is analyzed for the presence of the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the this compound molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 6.0 | Broad Singlet | 1H | N-H |

| ~4.5 - 4.2 | Quartet | 1H | C4-H |

| ~1.6 - 1.4 | Doublet | 3H | C4-CH₃ |

Interpretation and Experimental Causality:

The methine proton at the C4 position is coupled to the protons of the adjacent methyl group, resulting in a quartet. The methyl protons, in turn, are split by the C4 proton, giving rise to a doublet. The chemical shift of the C4 proton is significantly downfield due to the deshielding effect of the adjacent oxygen and carbonyl groups. The N-H proton typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the N-H signal, which will disappear from the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 165 | C5=O |

| ~152 - 148 | C2=O |

| ~55 - 50 | C4 |

| ~20 - 15 | C4-CH₃ |

Interpretation and Experimental Causality:

The two carbonyl carbons (C2 and C5) are expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen atoms. The C4 carbon, being attached to both nitrogen and oxygen, will also be significantly downfield compared to a typical aliphatic carbon. The methyl carbon will appear at the highest field. The chemical shifts are sensitive to the solvent used.

Experimental Protocol: ¹³C NMR Spectroscopy

-